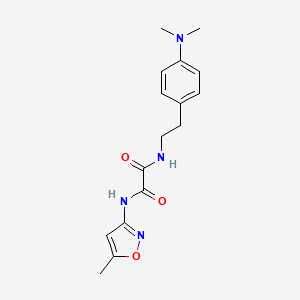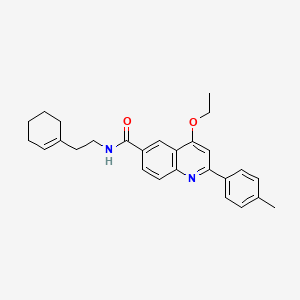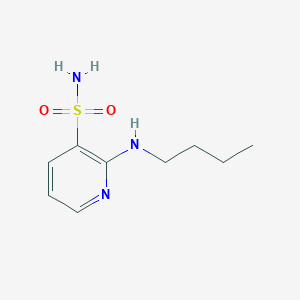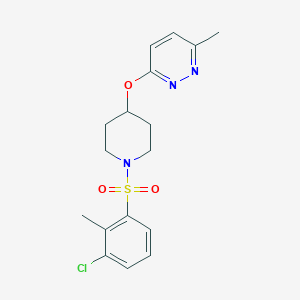
N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1, N3 -bis (5-methylisoxazol-3-yl)malonamide was studied for its supramolecular structure and the crystallization mechanism . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide was used as a comparison .
Synthesis Analysis
The synthesis of similar compounds like N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been reported .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis
Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Physical And Chemical Properties Analysis
The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds similar in structure or functional groups to N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, focusing on their crystal structure and potential as inhibitors or reactants in chemical reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explores its structural determination and potential inhibitory effects on cyclooxygenase enzymes, although it showed no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 (Al-Hourani et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Another study focused on the synthesis of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing inhibitory effects on various enzyme activities, including cholesterol esterase and tyrosinase. Molecular docking studies provided insights into the binding interactions between these compounds and enzymes, highlighting their potential therapeutic applications (Alyar et al., 2019).
Antimicrobial and Antitumor Activities
Research on the microwave-assisted synthesis of new pyrazolopyridines demonstrated their antioxidant, antitumor, and antimicrobial activities. Compounds showed significant activity against liver and breast cell lines, indicating their potential in developing new therapeutic agents (El‐Borai et al., 2013).
Neuropharmacological Applications
A study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to evaluate the effects on binge eating in rats. This research highlights the neuropharmacological potential of targeting orexin receptors for treating eating disorders (Piccoli et al., 2012).
Photophysical Properties and Sensing Applications
The synthesis and characterization of compounds for potential use in sensing applications were explored, with studies on the structural versatility of oxalamide-based compounds providing insights into their conformational properties and applications in material science (Armelin et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-10-14(19-23-11)18-16(22)15(21)17-9-8-12-4-6-13(7-5-12)20(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIQFHCVHUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)
![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)